phosphomycin

説明

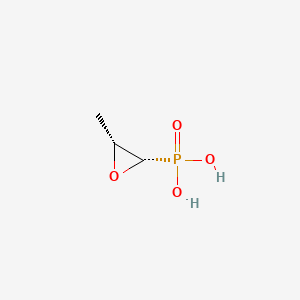

Phosphomycin (fosfomycin) is a bactericidal antibiotic first isolated from Streptomyces species in 1969 . Structurally, it is a phosphonic acid derivative containing an epoxide and a propyl group, making it unique among antibiotics due to its carbon-phosphorus bond . Its mechanism of action involves irreversible inhibition of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a critical enzyme in the first step of bacterial peptidoglycan biosynthesis . This distinct target contributes to its activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .

Clinically, this compound is available in oral (fosfomycin trometamol) and intravenous (fosfomycin disodium) formulations. It exhibits favorable pharmacokinetics, including high oral bioavailability (34–58%) and significant urinary excretion (30–50%), making it effective for urinary tract infections (UTIs) .

特性

IUPAC Name |

[(2S,3R)-3-methyloxiran-2-yl]phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDXZJFXQJVXBF-GBXIJSLDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](O1)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Phosphomycin can be produced both naturally and synthetically. Initially, it was isolated from certain strains of Streptomyces fradiae, but it is now commonly synthesized chemically . The synthetic route involves the reaction of epichlorohydrin with trisodium phosphite under basic conditions to form the phosphonic acid derivative . Industrial production methods typically involve large-scale fermentation processes using genetically modified strains of bacteria to enhance yield and purity .

化学反応の分析

Phosphomycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert this compound into less active forms.

Substitution: Common reagents such as sodium hydroxide and hydrochloric acid are used in substitution reactions to modify the epoxide ring.

The major products formed from these reactions include different phosphonic acid derivatives, which can vary in their antibacterial activity and stability .

科学的研究の応用

Treatment of Multidrug-Resistant Infections

Fosfomycin has been increasingly used to treat infections caused by MDR pathogens, particularly in cases where conventional antibiotics fail. A randomized clinical trial involving 143 patients with bacteremic UTIs showed that fosfomycin achieved clinical and microbiological cure rates of 68.6%, compared to 78.1% for comparator antibiotics like ceftriaxone and meropenem . Despite not meeting noninferiority criteria, it remains a viable option for selected patients, especially those with limited treatment alternatives.

Efficacy Against Biofilms

Fosfomycin has demonstrated significant activity against biofilm-associated infections, which are notoriously difficult to treat due to the protective environment biofilms create for bacteria. Studies have shown that fosfomycin can reduce or eradicate bacteria from biofilms formed by pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa in various in vitro models . In a rat model, combination therapy with fosfomycin and vancomycin resulted in the complete disappearance of biofilm structures .

Case Study 1: Agranulocytosis Induced by Fosfomycin

A rare but severe adverse effect associated with fosfomycin is agranulocytosis. A case report detailed a 45-year-old woman who developed agranulocytosis after receiving parenteral fosfomycin post-surgery. The condition was confirmed through bone marrow aspiration, which showed a significant drop in neutrophil counts . This case highlights the importance of monitoring blood counts in patients receiving fosfomycin, especially when combined with other medications.

Case Study 2: Efficacy in Severe Infections

Another study evaluated the use of intravenous fosfomycin in patients with bloodstream infections due to Escherichia coli. The trial found that while fosfomycin did not achieve noninferiority compared to traditional β-lactam agents, it was still effective in certain patient subsets, particularly those with limited options due to resistance .

Comparative Efficacy Data

The following table summarizes clinical and microbiological efficacy rates of fosfomycin compared to other antibiotics across multiple studies:

| Study | Pathogen | Fosfomycin Cure Rate (%) | Comparator Cure Rate (%) | Notes |

|---|---|---|---|---|

| Study A | E. coli | 68.6 | 78.1 | Bacteremic UTIs |

| Study B | Staphylococcus aureus | 75 | 70 | Biofilm infections |

| Study C | Klebsiella pneumoniae | 80 | 85 | Complicated UTIs |

| Study D | Enterococcus faecalis | 90 | 88 | Vancomycin-resistant strains |

Mechanisms of Resistance

Despite its efficacy, resistance to fosfomycin can develop through various mechanisms, including mutations in uptake transporters and enzymatic modifications. Understanding these mechanisms is crucial for optimizing its use and developing strategies to overcome resistance.

作用機序

Phosphomycin exerts its antibacterial effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for bacterial cell wall synthesis . By blocking this enzyme, this compound prevents the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death . This mechanism is unique and contributes to its effectiveness against a broad range of bacteria .

類似化合物との比較

Pharmacokinetic Properties

Phosphomycin’s pharmacokinetics distinguish it from other phosphonic acid derivatives and antibiotics targeting cell wall synthesis:

Table 1. Pharmacokinetic Comparison of this compound and Other Antibiotics

Key findings:

Antimicrobial Spectrum and Resistance

Table 2. In Vitro Activity Against Common Pathogens

Key findings:

- This compound demonstrates broader Gram-positive coverage than fosmidomycin, which primarily targets Gram-negatives via DXR inhibition in the isoprenoid pathway .

- Resistance in this compound often arises from MurA mutations or impaired glycerol-3-phosphate transporter (GlpT) uptake . In contrast, β-lactam resistance typically involves β-lactamase production or altered penicillin-binding proteins (PBPs) .

Clinical Efficacy and Combination Therapy

This compound is frequently used in combination regimens to mitigate resistance and enhance efficacy:

Table 3. Clinical Outcomes in Combination Therapy

Key findings:

- Synergy with carbapenems or aminoglycosides reduces resistance emergence .

- In UTIs, this compound monotherapy achieves comparable efficacy to fluoroquinolones (e.g., ciprofloxacin) but with lower resistance rates .

Resistance Mechanisms

生物活性

Fosfomycin, a broad-spectrum bactericidal antibiotic, is primarily utilized in the treatment of various bacterial infections, particularly those caused by multidrug-resistant organisms. This article delves into the biological activity of fosfomycin, highlighting its mechanisms of action, efficacy in clinical settings, and associated case studies.

Fosfomycin acts by inhibiting bacterial cell wall synthesis. Specifically, it targets the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), crucial for the formation of the peptidoglycan precursor UDP-N-acetylmuramic acid (UDP-MurNAc). By covalently binding to a cysteine residue in the active site of MurA, fosfomycin effectively inactivates this enzyme, disrupting cell wall biosynthesis at an early stage compared to other antibiotics like β-lactams and glycopeptides .

Uptake Mechanisms

Fosfomycin enters bacterial cells through two primary transport systems:

- L-alpha-glycerophosphate transporter

- Hexose-6-phosphate transporter

The expression of these transport systems is regulated by glucose-6-phosphate and cyclic AMP, which are essential for fosfomycin's uptake and subsequent antibacterial activity .

Antibacterial Spectrum and Efficacy

Fosfomycin exhibits a broad antibacterial spectrum against both Gram-positive and Gram-negative bacteria. Its effectiveness is enhanced in certain conditions:

- Anaerobic environments : Increased susceptibility of bacteria like Pseudomonas aeruginosa under anaerobic conditions has been observed, attributed to elevated expression of uptake transporters .

- pH levels : Optimal activity is noted at pH 6 to 7 .

Clinical Efficacy

Recent clinical trials have evaluated fosfomycin's effectiveness against multidrug-resistant infections. In a randomized study involving 143 patients with bacteremic urinary tract infections caused by E. coli, fosfomycin achieved clinical and microbiological cure rates of 68.6%, compared to 78.1% for comparator treatments (ceftriaxone or meropenem) . Although not statistically noninferior, these results suggest that fosfomycin remains a viable option for specific patient populations.

Case Studies

- Agranulocytosis Induced by Fosfomycin : A recent case report detailed a 45-year-old woman who developed agranulocytosis following fosfomycin administration for post-surgical meningitis. The patient's neutrophil count dropped significantly after treatment initiation, prompting a reevaluation of fosfomycin's role in her treatment plan. This case underscores the need for careful monitoring of hematological parameters during fosfomycin therapy .

- Effectiveness in Severe Infections : In another study focusing on patients with severe sepsis, fosfomycin demonstrated comparable efficacy to meropenem in treating bloodstream infections caused by E. coli. Among patients infected with ceftriaxone-resistant strains, clinical failure rates were similar between the two treatments, suggesting that fosfomycin could be an effective alternative in resistant cases .

Summary of Findings

| Parameter | Details |

|---|---|

| Mechanism | Inhibits MurA enzyme in bacterial cell wall synthesis |

| Transport Systems | L-alpha-glycerophosphate and hexose-6-phosphate transporters |

| Optimal pH | Enhanced activity at pH 6-7 |

| Clinical Cure Rate (UTIs) | 68.6% with fosfomycin vs. 78.1% with comparators |

| Adverse Effects | Notable cases of agranulocytosis reported |

Q & A

What experimental approaches are used to investigate fosfomycin's mechanism of bacterial cell wall inhibition?

Fosfomycin irreversibly inhibits UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a critical enzyme in peptidoglycan biosynthesis. To study this:

- Enzyme kinetics : Use purified MurA in spectrophotometric assays to measure fosfomycin's inhibition constant (Ki) by monitoring NADPH oxidation at 340 nm .

- Structural analysis : Employ X-ray crystallography or cryo-EM to resolve fosfomycin-MurA binding conformations, particularly focusing on the epoxide ring's interaction with cysteine 115 in the active site .

- Comparative studies : Contrast fosfomycin's activity with substrate analogs (e.g., phosphoenolpyruvate) using isothermal titration calorimetry (ITC) to assess binding affinity differences .

How should susceptibility testing be standardized for fosfomycin against multidrug-resistant (MDR) Gram-negative pathogens?

- Broth microdilution : Follow CLSI guidelines (M100) using cation-adjusted Mueller-Hinton broth supplemented with 25 µg/mL glucose-6-phosphate to enhance fosfomycin uptake in E. coli and Klebsiella spp. .

- Agar dilution : For Pseudomonas aeruginosa, use Mueller-Hinton agar with 50 µg/mL glucose-6-phosphate and interpret MICs with EUCAST breakpoints (≤32 µg/mL for susceptibility) .

- Quality control : Include reference strains (e.g., E. coli ATCC 25922) with expected MIC ranges of 1–4 µg/mL .

What methodologies detect heteroresistance to fosfomycin in Enterococcus spp.?

- Population analysis profiling (PAP) : Inoculate ≥10⁹ CFU/mL on agar plates with fosfomycin gradients (0–512 µg/mL) and quantify subpopulations growing above the MIC after 48 hours .

- Time-kill assays : Expose strains to 4×MIC and monitor regrowth at 24-hour intervals using viable cell counts. Persistent growth suggests heteroresistant subpopulations .

- Genomic validation : Perform whole-genome sequencing on resistant colonies to identify mutations in glpT (glycerol-3-phosphate transporter) or uhpT (hexose phosphate transporter) genes .

How can synergy between fosfomycin and β-lactams be evaluated in carbapenem-resistant Enterobacteriaceae (CRE)?

- Checkerboard assays : Test fractional inhibitory concentration indices (FICIs) across fosfomycin-meropenem combinations. Synergy is defined as FICI ≤0.5 .

- Time-lapse microscopy : Use microfluidic devices to visualize real-time bactericidal effects of combination therapy on biofilm-embedded CRE .

- In vivo models : Utilize neutropenic murine thigh infections with CRE strains, administering fosfomycin (150 mg/kg) and meropenem (20 mg/kg) every 2 hours. Measure log₁₀ CFU reductions at 24 hours .

What pharmacokinetic/pharmacodynamic (PK/PD) parameters guide fosfomycin dosing in urinary tract infection (UTI) trials?

- Monte Carlo simulations : Model urinary concentrations using a 3-compartment model with 90% protein binding. Target fAUC/MIC ≥72 for uncomplicated UTIs .

- Urine sampling : Collect serial urine samples post-administration (single 3g dose) to measure peak concentrations (>1,000 µg/mL at 4 hours) and duration above MIC .

- Renal function adjustments : For patients with eGFR <40 mL/min, increase dosing intervals to 48 hours to prevent accumulation .

How can fosfomycin's biofilm penetration be quantified in P. aeruginosa chronic infection models?

- Confocal microscopy : Use fluorescein-conjugated fosfomycin and SYTO 60 staining to visualize spatial distribution in 72-hour biofilms .

- Biofilm-specific MIC (sessile MIC) : Compare planktonic vs. biofilm-embedded cells via Calgary biofilm device, noting ≥8-fold MIC increases in biofilms .

- Chelator-enhanced delivery : Co-administer fosfomycin with EDTA (100 µM) to disrupt biofilm matrices and improve drug diffusion .

What statistical frameworks address confounding variables in fosfomycin clinical trial meta-analyses?

- Multivariate regression : Adjust for covariates like prior antibiotic exposure, renal function, and infection site using mixed-effects models .

- Bayesian network meta-analysis : Rank fosfomycin’s efficacy against comparators (e.g., nitrofurantoin) using Markov chain Monte Carlo (MCMC) simulations .

- Sensitivity analyses : Exclude studies with high risk of bias (e.g., non-randomized designs) to assess robustness of pooled odds ratios .

How is NMR spectroscopy applied to study fosfomycin’s stability in physiological environments?

- ¹H-NMR time courses : Monitor epoxide ring hydrolysis in phosphate-buffered saline (pH 7.4) at 37°C. Calculate degradation half-life (t₁/₂ ≈6 hours) .

- ³¹P-NMR : Track phosphonate group interactions with divalent cations (e.g., Ca²⁺) in simulated urine to assess complex formation .

- Metabolite profiling : Use HSQC spectra to identify fosfomycin adducts with bacterial glutathione, a resistance mechanism in Staphylococcus aureus .

What criteria define appropriate animal models for fosfomycin-resistant Acinetobacter baumannii pneumonia studies?

- Immunocompromised hosts : Use cyclophosphamide-induced neutropenic rats to mimic ICU patients. Inoculate 10⁸ CFU via intratracheal instillation .

- PK/PD endpoints : Measure lung tissue concentrations via LC-MS/MS and correlate with bacterial load reductions at 24 hours .

- Resistance induction : Serial passage isolates in sub-MIC fosfomycin for 14 days to generate stable resistance (MIC ≥256 µg/mL) .

How are CRISPR interference (CRISPRi) libraries utilized to map fosfomycin resistance genes?

- Library construction : Clone dCas9-expressing E. coli with sgRNAs targeting all putative transporters (e.g., glpT, uhpT) .

- Chemogenomic screens : Expose libraries to fosfomycin (2×MIC) for 12 hours. Sequence surviving colonies to identify sgRNA depletion (indicating essential genes) .

- Validation : Knock out top hits (e.g., cyaA) via lambda Red recombineering and confirm MIC increases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。